1,3-Bis(dodecyloxy)benzene
Overview
Description
“1,3-Bis(dodecyloxy)benzene” is a chemical compound with the CAS Number: 41662-92-4 and a molecular weight of 446.76 .
Synthesis Analysis
The synthesis of a similar compound, 2,5-bis (phenylethynyl)1,4-bis (dodecyloxy) benzene (DDPE), was achieved through a series of reactions involving two donor moieties [3-hexylthiophene and 1,4-bis(dodecyloxy)benzene] and one acceptor unit (4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole) via direct C-H arylation polymerization .
Molecular Structure Analysis
The molecular formula of “this compound” is C30H54O2 . The InChI code is 1S/C30H54O2/c1-3-5-7-9-11-13-15-17-19-21-26-31-29-24-23-25-30(28-29)32-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28H,3-22,26-27H2,1-2H3 .
Scientific Research Applications
Polymer and Material Science Applications
Polymer Synthesis : Research indicates the use of 1,3-Bis(dodecyloxy)benzene derivatives in synthesizing various polymers. These polymers exhibit unique properties like red-shifted emission in solid states, hinting at their potential in optoelectronic applications (Li et al., 1998).
Material Design : Derivatives of this compound have been employed in designing efficient solution-processable electrochromic materials. These materials demonstrate rapid switching between color states, making them promising for electrochromic device fabrication (Yin et al., 2018).
Chemistry and Synthesis
Synthesis of Complex Molecules : The compound is used in the synthesis of complex molecular structures, such as six-armed structures based on benzene rings. These structures have potential applications in materials science and nanotechnology (Al-Jumaili et al., 2020).
Anion Transport Studies : Research involving 1,3-Bis(benzimidazol-2-yl)benzene derivatives, which are structurally related to this compound, has shown significant anion transport capabilities. These findings could be relevant in the development of new materials for ion transport and separation technologies (Peng et al., 2016).
Environmental and Analytical Applications
Detection of Irradiation Markers : this compound derivatives have been used in methodologies like solid phase microextraction for detecting irradiation markers in food products. This application is crucial for food safety and quality control (Caja et al., 2008).
Corrosion Inhibition : Novel cationic gemini surfactants derived from this compound have been synthesized and tested as corrosion inhibitors for carbon steel pipelines. This application is vital in industrial maintenance and safety (Hegazy et al., 2010).
Electronic and Optical Applications
Electrochromic Devices : Research on π-Conjugated Copolymers derived from this compound has shown promising results for electrochromic applications. These polymers exhibit color changes under electrical influence, relevant for display technologies (Lim et al., 2013).
Fluorescent Compounds Synthesis : this compound derivatives have been used in the synthesis of fluorescent compounds, indicating their potential in the development of new materials for imaging and sensing applications (Mahmoodi et al., 2018).
Nanotechnology
- Supramolecular Nanostructures : Studies involving hydrogen bond-directed self-assembly of molecules structurally related to this compound have shown the formation of complex 2D nanostructures. These findings are significant in the field of molecular nanotechnology (Zhang et al., 2011).
Safety and Hazards
The safety information for “1,3-Bis(dodecyloxy)benzene” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements are H302-H315-H319-H335 and the precautionary statements are P261-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
Mechanism of Action
Pharmacokinetics
Its physicochemical properties suggest that it has low water solubility and high lipophilicity , which could influence its bioavailability and distribution within the body.
Action Environment
The action of 1,3-Bis(dodecyloxy)benzene may be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . .
Properties
IUPAC Name |
1,3-didodecoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O2/c1-3-5-7-9-11-13-15-17-19-21-26-31-29-24-23-25-30(28-29)32-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28H,3-22,26-27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTIZSQDKOCWQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC=C1)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301942 | |
Record name | 1,3-bis(dodecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41662-92-4 | |
Record name | 41662-92-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-bis(dodecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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